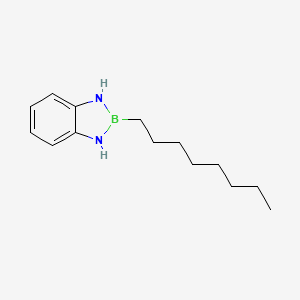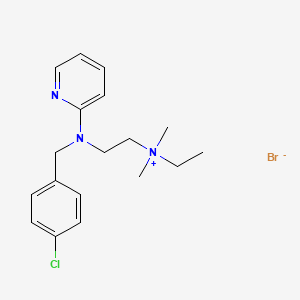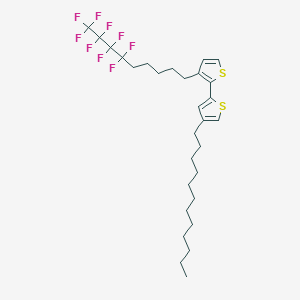![molecular formula C25H25NO4 B12636374 2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine CAS No. 920980-26-3](/img/structure/B12636374.png)
2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their aromatic structures, high dipolar interaction, and strong electronegativity due to the presence of a nitrogen atom. These properties make them significant in various biological and chemical applications .
準備方法
The synthesis of 2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2,6-dibromopyridine under basic conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a phosphine ligand, such as triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent, such as toluene, for several hours. After completion, the product is purified by column chromatography .
化学反応の分析
2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
科学的研究の応用
2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Medicine: Due to its ability to interact with nucleic acids, it is of interest in cancer chemotherapy research.
作用機序
The mechanism of action of 2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine involves its interaction with molecular targets such as nucleic acids and proteins. The compound’s aromatic structure allows it to intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes. This mechanism is particularly relevant in its potential use as an anticancer agent .
類似化合物との比較
2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine can be compared with other similar compounds, such as:
1-methyl-2,6-bis[2-(substituted phenyl)ethenyl]pyridinium iodides: These compounds also exhibit antioxidant activity and are used in similar applications.
2,6-bis[2-(dimethylamino)ethoxy]pyridine: This compound is used in coordination chemistry and has different substituents that affect its chemical properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
920980-26-3 |
|---|---|
分子式 |
C25H25NO4 |
分子量 |
403.5 g/mol |
IUPAC名 |
2,6-bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine |
InChI |
InChI=1S/C25H25NO4/c1-27-22-14-10-18(16-24(22)29-3)8-12-20-6-5-7-21(26-20)13-9-19-11-15-23(28-2)25(17-19)30-4/h5-17H,1-4H3 |
InChIキー |
WPWDWNBCJBPMGG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C=CC2=NC(=CC=C2)C=CC3=CC(=C(C=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3H-1-benzofuran-2,4'-azepane]](/img/structure/B12636297.png)

![(6-Methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636312.png)
![Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12636328.png)

![1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(1-piperazinyl)-](/img/structure/B12636334.png)

![Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-](/img/structure/B12636350.png)
![3-({3-[(2-Chloropyrimidin-4-yl)oxy]phenoxy}methyl)benzonitrile](/img/structure/B12636357.png)
![N-(2-chloro-6-fluorobenzyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12636362.png)
![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12636365.png)
![2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12636370.png)


